molecular formula C10H8Cl2N2 B13936719 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine

Cat. No.: B13936719
M. Wt: 227.09 g/mol
InChI Key: WLYQWNASUCGUQO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of chlorine and methyl groups at specific positions on the naphthyridine core imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . High temperatures and oxidizing agents such as benzoquinone or molecular sulfur can also be used to prepare the corresponding naphthyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atoms on the naphthyridine core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines with various functional groups.

Scientific Research Applications

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

5,7-dichloro-2,3-dimethyl-1,6-naphthyridine

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(13-6(5)2)4-9(11)14-10(7)12/h3-4H,1-2H3

InChI Key

WLYQWNASUCGUQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(C=C2N=C1C)Cl)Cl

Origin of Product

United States

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